Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate
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Description
Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate, also known as tert-butyl (3R,5R)-5-amino-3-hydroxyazepan-1-carboxylate, is a chiral building block that has gained significant attention in the field of organic chemistry. This compound has a unique structure that makes it an ideal candidate for use in a wide range of scientific research applications.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized as a cyclic amino acid ester from corresponding precursors through processes like intramolecular lactonization. This synthesis pathway was characterized using techniques such as 1H NMR spectroscopy and high-resolution mass spectrometry. The structural determination was conducted via single crystal X-ray diffraction analysis, showcasing the compound's bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Chiral Supercritical Fluid Chromatography
- The isolation and characterization of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate via resolution of the commercially available racemate using chiral supercritical fluid chromatography (SFC) were reported. This process involved optimization of chromatographic conditions and preparative scale separation, leading to significant yields of the enantiomer. The absolute stereochemistry was assigned through transformation into a known compound (Carry et al., 2013).
Enantioselective Synthesis
- There's also a focus on enantioselective synthesis processes for supplying key intermediates in pharmaceutical production. For instance, a practical synthesis route was established for tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–kinase inhibitor, demonstrating the compound's relevance in the context of multikilogram production for therapeutic applications (Gomi et al., 2012).
Versatile Intermediates for Asymmetric Synthesis
- The use of tert-butyl derivatives, including tert-butyl amino carboxylates, has been highlighted in the asymmetric synthesis of amines. These compounds act as versatile intermediates, facilitating the synthesis of a wide range of enantioenriched amines, showcasing the compound's utility in complex synthetic pathways (Ellman et al., 2002).
properties
IUPAC Name |
tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYSOQNPNDLJCN-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC(C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H](C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate |
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